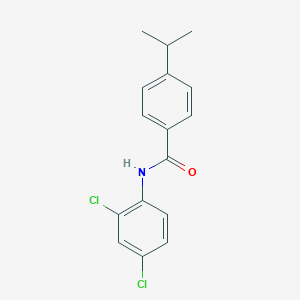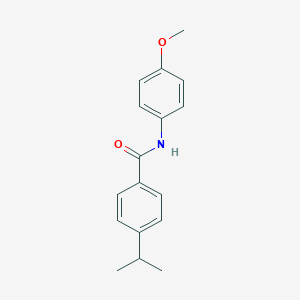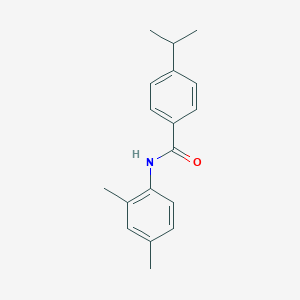![molecular formula C20H22N2O3S B263858 [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine](/img/structure/B263858.png)
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is a complex organic compound that features a naphthalene ring system substituted with a pentyloxy group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Naphthalenesulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.
Introduction of the Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, typically using pentyloxy chloride and a base such as sodium hydride.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, using 2-chloropyridine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(butyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- 4-(hexyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
Uniqueness
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, while the pyridinyl group contributes to its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C20H22N2O3S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22) |
Clave InChI |
DLUAIJQSFNKCIO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


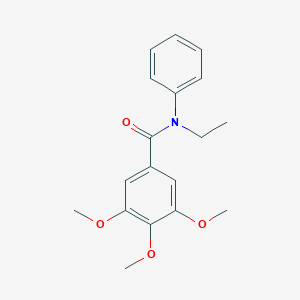
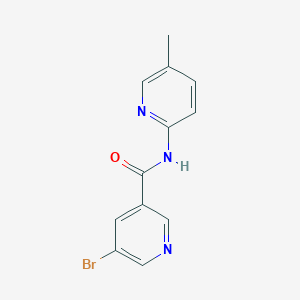
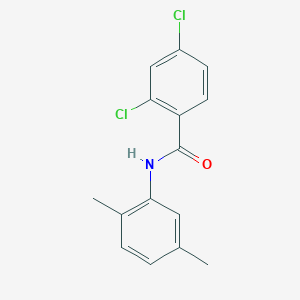
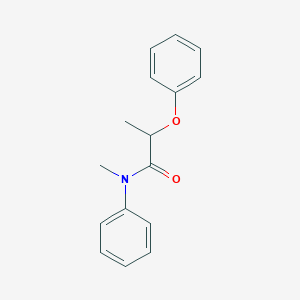
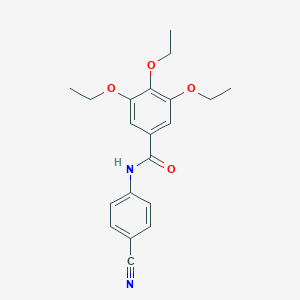
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
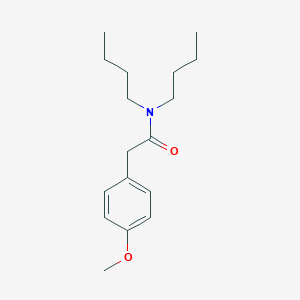
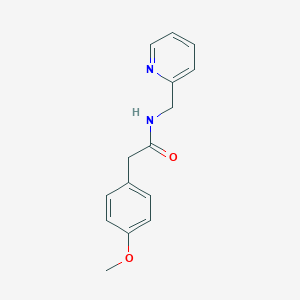

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
